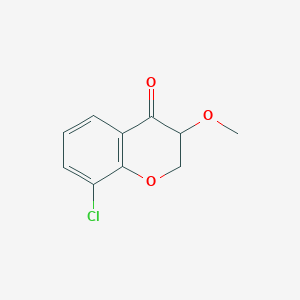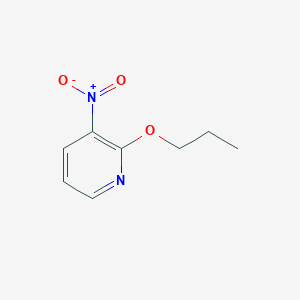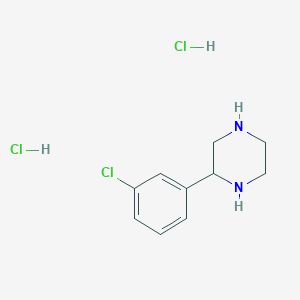
2-(3-Chlorophenyl)piperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)piperazinedihydrochloride is a chemical compound with the molecular formula C10H15Cl3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)piperazinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)piperazinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)piperazinedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: It is used in studies involving neurotransmitter systems, particularly the serotonin system.
Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders due to its interaction with serotonin receptors.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)piperazinedihydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. This interaction modulates the release of neurotransmitters, leading to various physiological effects. The compound acts as an agonist at these receptors, which means it activates them to produce a biological response .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)piperazine: This compound is similar in structure but lacks the dihydrochloride component.
2-(4-Chlorophenyl)piperazine: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
1-(2-Chlorophenyl)piperazine: This compound also has a similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
2-(3-Chlorophenyl)piperazinedihydrochloride is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications in the treatment of psychiatric disorders. Its structure allows for specific binding and activation of these receptors, making it a valuable compound for research and development in the field of neuropharmacology .
Propiedades
Fórmula molecular |
C10H15Cl3N2 |
|---|---|
Peso molecular |
269.6 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;;/h1-3,6,10,12-13H,4-5,7H2;2*1H |
Clave InChI |
RNXWSZQEGJGSCG-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)C2=CC(=CC=C2)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)

![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)

![1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)

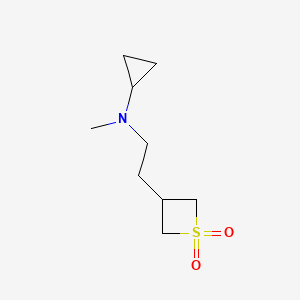
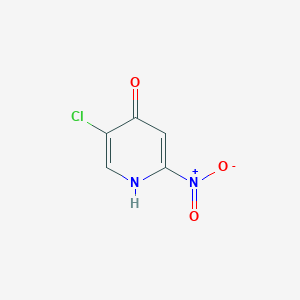

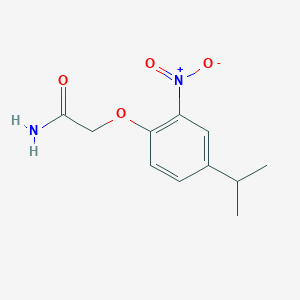
![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
